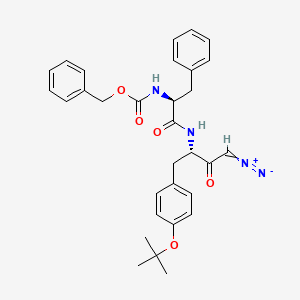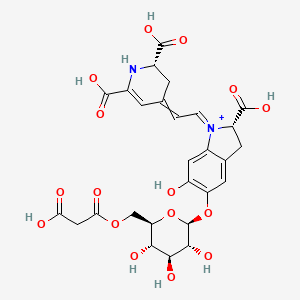![molecular formula C11H14O2S B1474442 4-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}phenol CAS No. 1932514-21-0](/img/structure/B1474442.png)
4-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}phenol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}phenol consists of a phenol group attached to a cyclopentyl group via a sulfanyl linker. The cyclopentyl group is a five-membered ring, and the phenol group consists of a hydroxyl (-OH) group attached to a benzene ring.Physical and Chemical Properties Analysis
Phenols, which include this compound, have certain physical properties. They are usually colorless liquids or solids, but they can turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Due to the ability to form hydrogen bonding, phenols are readily soluble in water .Aplicaciones Científicas De Investigación
Electrolysis and Dye Degradation
- The study on the formation of sulfonyl aromatic alcohols through the electrolysis of bisazo reactive dyes highlights the utility of sulfanyl aromatic compounds in environmental remediation and the breakdown of complex organic molecules into less harmful substances. Compounds like 4-((2-hydroxyethyl)sulfonyl)phenol were identified, showcasing their relevance in studying the decomposition pathways of industrial dyes in alkaline media (Elizalde-González et al., 2012).
Antimicrobial and Antifungal Applications
- Derivatives of sulfanyl-substituted phenols have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, various 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol compounds demonstrated significant activity against gram-positive and gram-negative bacteria as well as against fungi, indicating their potential as therapeutic agents (Hussain et al., 2008).
Cancer Research
- In cancer research, sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, with studies on their antibacterial, antifungal, and cytotoxic activities. These compounds showed moderate to significant antibacterial and good antifungal activity, indicating their potential in developing new chemotherapeutic agents (Chohan & Shad, 2011).
Chemiluminescence and Material Science
- The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence offer insights into the development of new materials with specific light-emitting properties. These compounds have applications in analytical chemistry, sensor technology, and material science, providing a basis for the design of novel luminescent materials (Watanabe et al., 2010).
Drug Delivery Systems
- Novel hydrophilic indocyanine dyes, including a central 4-acetoxy-1,3-phenylene (O-acetyl-phenolic) moiety, have been developed for potential use in targeted drug delivery systems. These compounds exhibit switchable fluorescence properties, making them suitable as reporters for monitoring drug delivery and release in biological systems (Bokan et al., 2018).
Environmental Biodegradation
- The role of mineral medium composition, including ammonium chloride concentration, in the biodegradation of phenol by microbial consortia highlights the importance of sulfanyl phenols in environmental bioremediation. Understanding how these compounds interact with microbial enzymes can lead to more effective strategies for the removal of toxic phenolic compounds from industrial waste (Hamitouche et al., 2010).
Mecanismo De Acción
Target of action
The compound’s primary targets would likely be proteins or enzymes in the body that interact with its functional groups. For example, phenol, a structurally similar compound, is known to be an antiseptic and disinfectant, active against a wide range of micro-organisms including some fungi and viruses .
Propiedades
IUPAC Name |
4-[(1R,2R)-2-hydroxycyclopentyl]sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-13H,1-3H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXWPXKMPGJCKX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



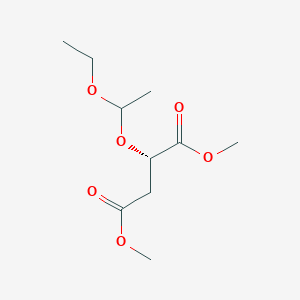
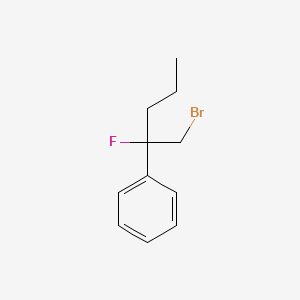
![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)
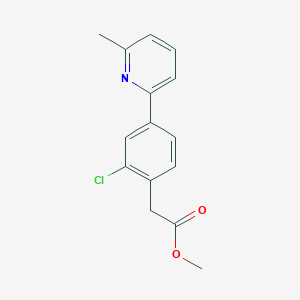

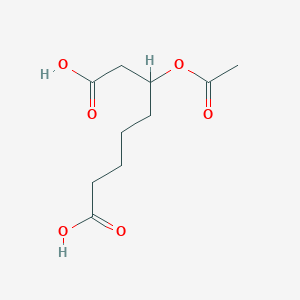
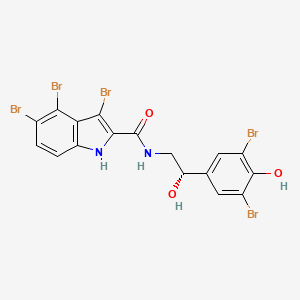

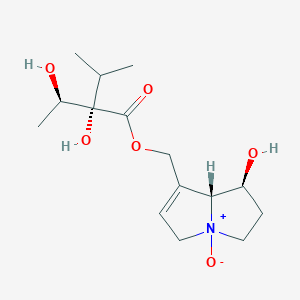
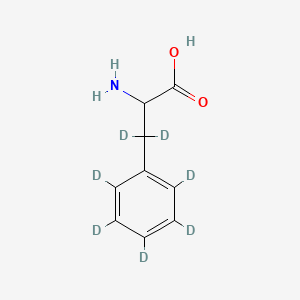
![5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1474380.png)
